(2Z)-[2-(4-methylphenyl)hydrazinylidene][4-(naphthalen-2-yl)-1,3-thiazol-2-yl]ethanenitrile
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Overview
Description
(E)-N-(4-methylphenyl)-4-(naphthalen-2-yl)-1,3-thiazole-2-carbohydrazonoyl cyanide is a complex organic compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound features a unique structure that includes a naphthalene ring, a thiazole ring, and a carbohydrazonoyl cyanide group, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(4-methylphenyl)-4-(naphthalen-2-yl)-1,3-thiazole-2-carbohydrazonoyl cyanide typically involves multi-step organic reactions One common method includes the condensation of 4-methylphenyl hydrazine with 2-naphthaldehyde to form an intermediate hydrazone This intermediate is then reacted with thiosemicarbazide to form the thiazole ring
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(4-methylphenyl)-4-(naphthalen-2-yl)-1,3-thiazole-2-carbohydrazonoyl cyanide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Conditions for substitution reactions vary but may include the use of catalysts like palladium on carbon (Pd/C) or acids/bases to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield oxides, while reduction could produce amines or alcohols
Scientific Research Applications
(E)-N-(4-methylphenyl)-4-(naphthalen-2-yl)-1,3-thiazole-2-carbohydrazonoyl cyanide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: May be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (E)-N-(4-methylphenyl)-4-(naphthalen-2-yl)-1,3-thiazole-2-carbohydrazonoyl cyanide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting or activating their functions. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial research, the compound may inhibit bacterial enzymes, leading to cell death.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like thiazole-4-carboxylic acid and thiazole-2-amine share structural similarities.
Naphthalene Derivatives: Compounds such as 2-naphthaldehyde and 1-naphthylamine are structurally related.
Hydrazone Derivatives: Compounds like benzaldehyde hydrazone and acetone hydrazone are similar in structure.
Uniqueness
What sets (E)-N-(4-methylphenyl)-4-(naphthalen-2-yl)-1,3-thiazole-2-carbohydrazonoyl cyanide apart is its unique combination of functional groups, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C22H16N4S |
---|---|
Molecular Weight |
368.5 g/mol |
IUPAC Name |
(2Z)-N-(4-methylanilino)-4-naphthalen-2-yl-1,3-thiazole-2-carboximidoyl cyanide |
InChI |
InChI=1S/C22H16N4S/c1-15-6-10-19(11-7-15)25-26-20(13-23)22-24-21(14-27-22)18-9-8-16-4-2-3-5-17(16)12-18/h2-12,14,25H,1H3/b26-20- |
InChI Key |
SGVNLZJFOFHELH-QOMWVZHYSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)N/N=C(/C#N)\C2=NC(=CS2)C3=CC4=CC=CC=C4C=C3 |
Canonical SMILES |
CC1=CC=C(C=C1)NN=C(C#N)C2=NC(=CS2)C3=CC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
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